molecular formula C8H13N3O2 B1349664 6-Amino-1-butyl-1H-pyrimidine-2,4-dione CAS No. 53681-49-5

6-Amino-1-butyl-1H-pyrimidine-2,4-dione

Cat. No. B1349664
CAS RN: 53681-49-5
M. Wt: 183.21 g/mol
InChI Key: MKBLKULBTBPLRX-UHFFFAOYSA-N
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Description

6-Amino-1-butyl-1H-pyrimidine-2,4-dione (6-ABPD) is a synthetic organic compound belonging to the class of pyrimidines. It is a versatile molecule that has been widely studied in the fields of biochemistry and physiology due to its wide range of applications. 6-ABPD has been found to possess a variety of activities, including antimicrobial, antiviral, and antifungal properties, as well as anticancer activity. In addition, 6-ABPD has also been found to possess antioxidant, anti-inflammatory, and neurotrophic activities.

Scientific Research Applications

Synthesis and Chemical Reactions

  • Facile Construction of Substituted Pyrimido[4,5-d]pyrimidones : Research demonstrates the synthesis of pyrimido[4,5-d]pyrimidin-2,4-dione ring systems and bis-pyrimido[4,5-d]pyrimidin-2,4-diones, indicating the compound's utility in creating diverse chemical structures (Hamama et al., 2012).

  • Diastereoselective Synthesis of Dihydrofuropyrido[2,3-d]pyrimidines : A green method for synthesizing dihydrofuropyrido[2,3-d]pyrimidines via a domino Knoevenagel condensation–Michael addition–cyclization process has been developed using 6-amino-1,3-dimethyl pyrimidine-2,4(1H,3H)-dione (Ahadi et al., 2014).

  • Efficient One-Pot Synthesis of New Pyrimido[4,5-d]pyrimidine-2,4-diones : The compound is used in a novel, efficient one-pot synthesis process for new pyrimido[4,5-d]pyrimidine-2,4-(1H,3H,5H,8H)-dione derivatives (Bazgir et al., 2008).

Pharmaceutical and Biological Research

  • Antibacterial Activities of Pyrimido[4,5-d]pyrimidine-2,4-diones : A study reports the synthesis of pyrimido[4,5-d]pyrimidine-2,4-dione derivatives and their evaluation for antibacterial activities, highlighting its potential in pharmaceutical applications (Bazgir & Azimi, 2013).

  • Cytotoxic and Antioxidant Activity of Novel Compounds : Research on the condensation of 3-formylchromones and 6-amino-5-((3,5-di-tert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino)-1,3-dimethyl-pyrimidine-2,4(1H,3H)-dione led to the synthesis of novel compounds with potential cytotoxic and antioxidant activity (Shatokhin et al., 2021).

Supramolecular Chemistry

  • Hydrogen-Bonded Supramolecular Assemblies : Studies on pyrimidine derivatives including 6-amino-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-ylsulfamic acid indicate their suitability as ligands for co-crystallization in supramolecular assemblies, useful in advanced material sciences (Fonari et al., 2004).

properties

IUPAC Name

6-amino-1-butylpyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O2/c1-2-3-4-11-6(9)5-7(12)10-8(11)13/h5H,2-4,9H2,1H3,(H,10,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKBLKULBTBPLRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=CC(=O)NC1=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50368622
Record name 6-Amino-1-butyl-1H-pyrimidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50368622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

53681-49-5
Record name 6-Amino-1-butyl-2,4(1H,3H)-pyrimidinedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53681-49-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Amino-1-butyl-1H-pyrimidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50368622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 46 g (0.55 mol) cyanoacetic acid and 100 ml of acetic anhydride was added 58 g (0.5 mol) of n-butylurea. The solution was stirred at 70° C. for 2 hours. After cooling white crystals were filtered off and washed with ethanol. Yield 68 g (74%) (VII). This was stirred in 500 ml of water and 20 ml of 5N NaOH was added in portions so the solution the whole time was basic. The reaction mixture was refluxed for 20 minutes and then neutralized with 5N HCl. After cooling, white crystals were filtered off. Yield 50.6 g (75%) (VIII), NMR.
Quantity
46 g
Type
reactant
Reaction Step One
Quantity
58 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

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